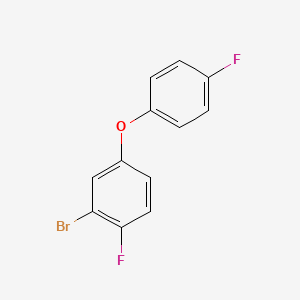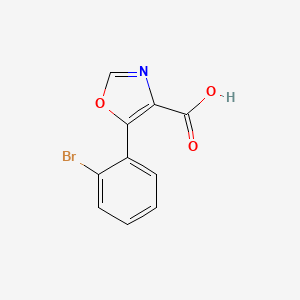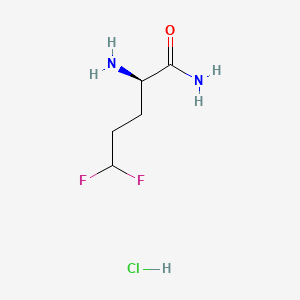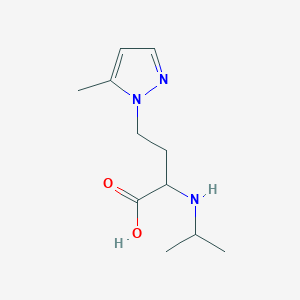
2-Bromo-1-fluoro-4-(4-fluorophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-fluoro-4-(4-fluorophenoxy)benzene is an organic compound with the molecular formula C12H8BrFO It is a derivative of benzene, featuring bromine, fluorine, and phenoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-fluoro-4-(4-fluorophenoxy)benzene typically involves the bromination and fluorination of benzene derivatives. One common method includes the reaction of 4-fluorophenol with 1-bromo-4-fluorobenzene under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-fluoro-4-(4-fluorophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of polar aprotic solvents like DMF or DMSO and bases such as potassium carbonate.
Coupling Reactions: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or ethanol are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can yield biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
2-Bromo-1-fluoro-4-(4-fluorophenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoro-4-(4-fluorophenoxy)benzene is largely dependent on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, which can activate the aromatic ring towards nucleophilic substitution. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler analog with only bromine and fluorine substituents.
4-Bromo-2-fluorophenol: Contains a hydroxyl group in place of the phenoxy group.
2-Bromo-1,4-difluorobenzene: Features two fluorine atoms and one bromine atom on the benzene ring.
Uniqueness
2-Bromo-1-fluoro-4-(4-fluorophenoxy)benzene is unique due to the presence of both bromine and fluorine atoms along with a phenoxy group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C12H7BrF2O |
|---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
2-bromo-1-fluoro-4-(4-fluorophenoxy)benzene |
InChI |
InChI=1S/C12H7BrF2O/c13-11-7-10(5-6-12(11)15)16-9-3-1-8(14)2-4-9/h1-7H |
InChI Key |
QIICFWFYTQPECR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid](/img/structure/B13483369.png)
![6-Methoxyspiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13483384.png)

![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483404.png)
amine](/img/structure/B13483411.png)
![rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13483414.png)


![Ethyl 1-(iodomethyl)-3-(1,3-thiazol-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483419.png)
![tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13483423.png)
![2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13483426.png)


